molecular formula C30H26O12 B3027303 Procyanidin B7 CAS No. 12798-59-3

Procyanidin B7

Cat. No.: B3027303
CAS No.: 12798-59-3
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-PWFSPABBSA-N
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Description

ent-Epicatechin-(4alpha->6)-ent-epicatechin is a dimeric procassinidin, a type of condensed tannin precursor. It was identified as a natural constituent in the bark of Cassia petersiana . As a flavan-3-ol dimer, its structure consists of two epicatechin units linked by a (4alpha→6) interflavan bond. This specific stereochemistry places it among the diverse group of proanthocyanidins, which are renowned for their potent antioxidant activities and wide range of pharmacological potentials . While specific clinical studies on this exact dimer are limited, the broader catechin and epicatechin family has demonstrated significant research value. Flavan-3-ols like epicatechin are investigated for their roles in modulating key cellular signaling pathways, including the Nrf2 and NF-κB pathways, which influence oxidative stress and inflammatory responses . Research into related compounds suggests potential applications in studying cardiovascular health, neuroprotection, and metabolic disorders, often through mechanisms involving nitric oxide metabolism and endothelial function improvement . This compound is presented as a high-purity chemical reference standard for use in analytical and biological research. It is ideal for investigators exploring the complexity of plant polyphenols, studying the structure-activity relationships of proanthocyanidins, or isolating natural products. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12798-59-3

Molecular Formula

C30H26O12

Molecular Weight

578.5 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29+,30+/m0/s1

InChI Key

GMISZFQPFDAPGI-PWFSPABBSA-N

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-Epicatechin-(4alpha->6)-ent-epicatechin typically involves the oxidative coupling of two epicatechin molecules. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the 4alpha->6 bond. The reaction conditions often include a buffered aqueous solution with a pH range of 4-7 and a temperature range of 20-40°C.

Industrial Production Methods

Industrial production of ent-Epicatechin-(4alpha->6)-ent-epicatechin can be achieved through biotechnological methods, utilizing plant cell cultures or microbial fermentation. These methods offer a sustainable and scalable approach to producing this compound, with the added benefit of being environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ent-Epicatechin-(4alpha->6)-ent-epicatechin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert oxidized forms back to the original flavanol structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as a peroxidase enzyme.

    Reduction: Reducing agents like sodium borohydride or ascorbic acid are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used to introduce new functional groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original flavanol.

    Substitution: Derivatives with different functional groups, such as esters or ethers.

Scientific Research Applications

Health and Nutritional Applications

1.1 Antioxidant Properties
Research indicates that ent-epicatechin exhibits significant antioxidant activity. A study demonstrated that films made from poly(L-lactic acid) incorporating catechins, including ent-epicatechin, effectively reduced oxidation in food products. The diffusion kinetics of catechins showed Fickian release behavior, with diffusion coefficients ranging from 0.50.5 to 50×1011 cm2/s50\times 10^{-11}\text{ cm}^2/\text{s} .

1.2 Cardiovascular Health
Catechins are known to improve cardiovascular health by enhancing endothelial function and reducing oxidative stress. Studies have shown that consumption of foods rich in catechins can lead to lower blood pressure and improved lipid profiles, which may be attributed to the presence of compounds like ent-epicatechin .

1.3 Anti-inflammatory Effects
Research has indicated that ent-epicatechin can modulate inflammatory responses in the body. For instance, it has been shown to inhibit the activity of pro-inflammatory cytokines, suggesting potential applications in managing chronic inflammatory conditions .

Pharmaceutical Applications

2.1 Drug Delivery Systems
The incorporation of ent-epicatechin into drug delivery systems has been explored due to its biocompatibility and antioxidant properties. Studies have investigated its role in enhancing the bioavailability of certain drugs when used in combination with other flavonoids .

2.2 Cancer Research
Emerging studies suggest that ent-epicatechin may have chemopreventive properties against certain types of cancer. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for cancer therapy research .

Food Science Applications

3.1 Food Preservation
The use of ent-epicatechin as a natural preservative has been studied extensively. Its antioxidant properties help extend the shelf life of food products by preventing oxidative rancidity and microbial growth .

3.2 Functional Foods
Ent-epicatechin is being incorporated into functional foods aimed at enhancing health benefits beyond basic nutrition. These products leverage the compound's health-promoting properties, appealing to health-conscious consumers .

Material Science Applications

4.1 Biopolymer Development
The integration of ent-epicatechin into biopolymers is being researched for developing active packaging materials that can enhance food safety by reducing spoilage . The antioxidant activity of ent-epicatechin contributes to the longevity and stability of these materials.

Case Study 1: Antioxidant Active Films

A study investigated the diffusion kinetics of catechins from active films made with poly(L-lactic acid). The results indicated that films containing ent-epicatechin exhibited effective antioxidant properties, making them suitable for food packaging applications .

Case Study 2: Cardiovascular Benefits

In a clinical study involving participants consuming high-catechin diets, significant improvements in cardiovascular markers were observed, attributed to the effects of compounds like ent-epicatechin on endothelial function and lipid metabolism .

Summary Table: Applications of ent-Epicatechin-(4alpha->6)-ent-epicatechin

Application AreaSpecific UseFindings/Notes
Health & NutritionAntioxidant propertiesEffective in reducing oxidation in food products
Cardiovascular healthImproves endothelial function and lowers blood pressure
Anti-inflammatory effectsModulates inflammatory responses
PharmaceuticalDrug delivery systemsEnhances bioavailability when combined with other flavonoids
Cancer researchInduces apoptosis in cancer cells
Food ScienceFood preservationExtends shelf life through antioxidant activity
Functional foodsIncorporation into health-promoting products
Material ScienceBiopolymer developmentActive packaging materials with antioxidant properties

Mechanism of Action

The mechanism of action of ent-Epicatechin-(4alpha->6)-ent-epicatechin involves its ability to scavenge free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. By modulating these targets, ent-Epicatechin-(4alpha->6)-ent-epicatechin can exert protective effects on cells and tissues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Linkage Position and Stereochemistry

The 4alpha→6 linkage distinguishes ent-Epicatechin-(4alpha→6)-ent-epicatechin from analogs with alternative bonding patterns:

  • 4alpha→8 Linkage : Compounds like ent-epicatechin-(4alpha→8)-ent-epicatechin exhibit stronger intramolecular stacking due to the linear 4→8 bond, enhancing stability but reducing solubility compared to the 4→6 variant .
  • 4beta→6/8 Linkage : For example, epicatechin-(4beta→6)-epicatechin (B-type) or epicatechin-(4beta→8)-catechin (A-type with additional ether bonds) show altered conformational flexibility. The beta configuration introduces steric hindrance, affecting interactions with biological targets like enzymes or receptors .
Table 1: Key Structural Differences
Compound Linkage Type Stereochemistry Molecular Formula Key Features
ent-Epicatechin-(4alpha→6)-ent-epicatechin B-type (C4→C6) ent-configuration C30H26O12 Compact structure; moderate solubility
ent-Epicatechin-(4alpha→8)-ent-epicatechin B-type (C4→C8) ent-configuration C30H26O12 Linear conformation; lower solubility
Epicatechin-(4beta→8;2alpha→O→7)-catechin A-type (C4→C8 + ether) Mixed C30H24O12 Additional ether bond; higher antioxidant activity
GCG-(4beta→6)-ECG B-type (C4→C6) Galloylated C44H34O21 Gallate esters enhance lipophilicity

Galloylation and Functional Modifications

Galloylated derivatives, such as ent-epicatechin-(4alpha→8)-ent-epicatechin-3,3'-digallate (C44H34O21), demonstrate increased molecular weight (866.16 g/mol) and altered bioactivity. The gallate groups improve antioxidant capacity by donating hydrogen atoms but reduce water solubility due to added hydrophobicity . In contrast, non-galloylated dimers like ent-Epicatechin-(4alpha→6)-ent-epicatechin prioritize interactions with polar biological targets, such as ERBB2 in cancer pathways, via hydrogen bonding .

Proanthocyanidin Classification (A-type vs. B-type)

  • B-Type Proanthocyanidins: Characterized by a single C–C bond (e.g., 4→6 or 4→8). ent-Epicatechin-(4alpha→6)-ent-epicatechin falls into this category, lacking ether linkages. Its MS/MS fragmentation patterns include ions at m/z 561 (M+H)+ and product ions at m/z 409 (retro-Diels-Alder fission) and 271 (quinone methide fission), consistent with B-type dimers .
  • A-Type Proanthocyanidins: Feature an additional ether bond (e.g., 2→O→7).

Antioxidant and Anti-inflammatory Effects

ent-Epicatechin-(4alpha→6)-ent-epicatechin demonstrates moderate antioxidant activity compared to galloylated or A-type analogs. For instance, galloylated derivatives (e.g., C44H34O21) show 2–3× higher radical scavenging capacity in DPPH assays due to phenolic hydroxyl density . However, the non-galloylated dimer excels in targeting specific proteins like ERBB2 (a kinase implicated in breast cancer) via hydrogen bonding with residues MET41, ASN135, and TYR91 .

Therapeutic Potential

  • Neuroprotection : Similar to (-)-epicatechin, the ent-configuration may enhance blood-brain barrier permeability, offering neuroprotective benefits in stroke models .
  • Antiviral Activity : ent-Epicatechin derivatives interfere with viral entry mechanisms, such as SARS-CoV-2 spike protein binding to ACE2, though potency varies with linkage type and substituents .

Biological Activity

ent-Epicatechin-(4alpha->6)-ent-epicatechin is a dimeric flavanol derived from the epicatechin family, known for its significant biological activities. This compound has garnered attention due to its potential health benefits, particularly in the realms of antioxidant activity, anti-inflammatory properties, and cardiovascular health. The following sections will delve into the biological activities of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

ent-Epicatechin-(4alpha->6)-ent-epicatechin is characterized by two epicatechin units linked through a 4α→6 bond. This structural configuration influences its biological properties, particularly its ability to interact with various biological systems.

Antioxidant Activity

One of the primary biological activities of ent-epicatechin is its antioxidant capacity. Research indicates that flavanols, including ent-epicatechin, exhibit potent free radical scavenging abilities. A study reported that various catechins, including ent-epicatechin, demonstrated significant inhibition of prooxidative enzymes and lipoxygenase, contributing to cellular redox regulation and oxidative stress reduction .

Key Findings:

  • DPPH Radical Scavenging : The half-maximal inhibitory concentration (IC50) for ent-epicatechin was found to be comparable to other well-known antioxidants like Trolox .
  • Cellular Mechanisms : Ent-epicatechin modulates the expression of enzymes related to oxidative stress, such as NADPH oxidases and xanthine oxidase .

Anti-inflammatory Properties

Ent-epicatechin also exhibits anti-inflammatory effects. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation in cells. This inhibition leads to reduced production of pro-inflammatory cytokines such as IL-2 in T cells during inflammatory responses .

Case Study:

A clinical study involving participants consuming procyanidin-rich chocolate containing ent-epicatechin showed a significant reduction in inflammatory markers post-consumption. This suggests that dietary intake of this compound may have beneficial effects on inflammation-related conditions .

Cardiovascular Health

The cardiovascular benefits of ent-epicatechin are notable. Its ability to improve endothelial function and reduce blood pressure has been documented in several studies. The compound enhances nitric oxide availability, which is crucial for vascular health.

Research Highlights:

  • Endothelial Function : A study demonstrated that consumption of flavanol-rich foods improved endothelial function in healthy individuals .
  • Blood Pressure Regulation : The compound has been associated with reduced systolic blood pressure in hypertensive patients .

Bioavailability and Metabolism

Understanding the bioavailability of ent-epicatechin is essential for evaluating its efficacy. After oral ingestion, it undergoes extensive metabolism in the gastrointestinal tract and liver, leading to various glucuronidated and methylated metabolites that may also exhibit biological activity.

Bioavailability Data:

  • Metabolic Conversion : Studies indicate that only a small fraction of native ent-epicatechin remains unchanged in circulation after ingestion, with significant variations observed among individuals .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals; inhibits enzymes
Anti-inflammatoryInhibits NF-κB; reduces IL-2 production
Cardiovascular HealthImproves endothelial function; enhances NO availability
BioavailabilityUndergoes extensive metabolism; low native levels in circulation

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